molecular formula C7H13NO B2712189 N-cyclobutyl-N-methylacetamide CAS No. 1443457-71-3

N-cyclobutyl-N-methylacetamide

Cat. No.: B2712189
CAS No.: 1443457-71-3
M. Wt: 127.187
InChI Key: VYQCQPYUIFTOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclobutyl-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and a methyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-N-methylacetamide typically involves the reaction of cyclobutylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclobutylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: For industrial-scale production, the process involves the use of large reactors where cyclobutylamine and acetic anhydride are mixed in the presence of a catalyst. The reaction mixture is then heated to a specific temperature to facilitate the reaction. After the reaction is complete, the product is purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amine derivatives.

    Substitution: N-substituted amides.

Scientific Research Applications

N-cyclobutyl-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a model compound to study amide bond formation and reactivity.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-methylacetamide: A simpler amide with a methyl group attached to the nitrogen atom.

    N-cyclobutylacetamide: Similar structure but lacks the methyl group on the nitrogen atom.

    N,N-dimethylacetamide: Contains two methyl groups attached to the nitrogen atom.

Uniqueness: N-cyclobutyl-N-methylacetamide is unique due to the presence of both a cyclobutyl group and a methyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

IUPAC Name

N-cyclobutyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6(9)8(2)7-4-3-5-7/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQCQPYUIFTOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.